molecular formula C6H10O2 B158449 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol CAS No. 128742-87-0

1-(3-Methyloxiran-2-yl)prop-2-en-1-ol

Cat. No.: B158449
CAS No.: 128742-87-0
M. Wt: 114.14 g/mol
InChI Key: IOXISIMWGMDHGT-UHFFFAOYSA-N
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Description

1-(3-Methyloxiran-2-yl)prop-2-en-1-ol is an epoxide-containing allylic alcohol with the molecular formula C₆H₁₀O₂. Its structure features a three-membered oxirane (epoxide) ring substituted with a methyl group at position 3 and a propenol (allyl alcohol) group at position 1 (Figure 1). The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly for ring-opening reactions and polymer chemistry.

Properties

CAS No.

128742-87-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-(3-methyloxiran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h3-7H,1H2,2H3

InChI Key

IOXISIMWGMDHGT-UHFFFAOYSA-N

SMILES

CC1C(O1)C(C=C)O

Canonical SMILES

CC1C(O1)C(C=C)O

Synonyms

Oxiranemethanol, -alpha--ethenyl-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol C₆H₁₀O₂ 114.14 Epoxide, allylic alcohol High reactivity, chiral
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol C₅H₈O₂ 100.12 Epoxide, allylic alcohol Chiral synthon
1-(Quinolin-2-yl)prop-2-en-1-ol C₁₂H₁₁NO 185.22 Quinoline, allylic alcohol Aromatic stacking
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol C₁₃H₁₀BrClOS 327.61 Thiophene, chlorophenyl Orthorhombic crystal

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